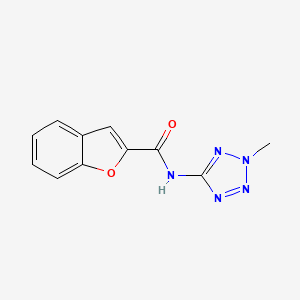

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide

説明

特性

IUPAC Name |

N-(2-methyltetrazol-5-yl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O2/c1-16-14-11(13-15-16)12-10(17)9-6-7-4-2-3-5-8(7)18-9/h2-6H,1H3,(H,12,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQMOMDHTFJRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-methyl-2H-tetrazole-5-carboxylic acid with 1-benzofuran-2-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities. The reaction conditions are optimized to achieve the highest possible yield while maintaining the integrity of the compound.

化学反応の分析

Types of Reactions

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, often using reagents like sodium azide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in a polar aprotic solvent like DMF (dimethylformamide).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azide derivatives.

科学的研究の応用

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as high thermal stability

作用機序

The mechanism of action of N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzyme active sites and inhibit their activity. The benzofuran moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. The exact pathways involved depend on the specific biological target being studied .

類似化合物との比較

Similar Compounds

- N-(2-methyl-2H-tetrazol-5-yl)-2-thiophenecarboxamide

- N-(2-methyl-2H-tetrazol-5-yl)acetamide

- N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-thiophenecarboxamide

Uniqueness

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is unique due to the presence of both the tetrazole and benzofuran moieties. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications. Its ability to interact with multiple molecular targets and participate in diverse chemical reactions sets it apart from other similar compounds .

生物活性

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by case studies and research findings.

The synthesis of N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide typically involves the reaction of 2-methyl-2H-tetrazole-5-carboxylic acid with 1-benzofuran-2-amine. The process is often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine, under controlled conditions to optimize yield and purity .

The biological activity of this compound is attributed to its unique structural features, particularly the tetrazole and benzofuran moieties. The tetrazole ring can mimic carboxylate groups, allowing it to bind to various enzyme active sites, thereby inhibiting their activity. The benzofuran component enhances binding affinity through interactions with hydrophobic regions in proteins .

Biological Activities

1. Anticancer Activity

N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide has been investigated for its anticancer properties. In vitro studies have shown that it exhibits significant cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 0.19 |

| MDA-MB-231 (Breast) | 0.23 |

| A549 (Lung) | 0.42 |

| SMMC-7721 (Liver) | 0.08 |

These studies indicate that the compound induces apoptosis in cancer cells by disrupting microtubule organization and blocking the cell cycle at the G2/M phase .

2. Enzyme Inhibition

Research has highlighted its potential as an enzyme inhibitor, particularly against Protein Tyrosine Phosphatase 1B (PTP1B). Inhibitors of PTP1B can prolong the activated state of insulin receptors, suggesting a role in diabetes management .

3. Anti-inflammatory Effects

The compound has also been studied for anti-inflammatory properties. It inhibits the secretion of nitric oxide (NO), a key mediator in inflammatory responses, showcasing its potential in treating inflammatory diseases .

Case Studies

A recent study evaluated the efficacy of N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide against multiple cancer cell lines and reported promising results, particularly in lung adenocarcinoma models where it significantly reduced cell viability through apoptosis induction . Another study demonstrated its antibacterial activity against various pathogenic bacteria, outperforming standard antibiotics like ciprofloxacin .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(2-methyl-2H-tetrazol-5-yl)-1-benzofuran-2-carboxamide?

- Methodological Answer : The compound can be synthesized via coupling reactions between benzofuran-2-carboxylic acid derivatives and 2-methyl-2H-tetrazol-5-amine. For example, carbodiimide-mediated coupling (e.g., EDC·HCl) in anhydrous solvents like chloroform under inert atmospheres is effective. Purification typically involves column chromatography with gradient elution (e.g., toluene/ethyl acetate mixtures) . Alternative methods include activating the carboxylic acid as an acyl chloride (e.g., using thionyl chloride) prior to amide bond formation, as demonstrated in the synthesis of structurally similar benzofuran carboxamides .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Characterize proton environments (e.g., benzofuran aromatic signals at δ 7.4–8.3 ppm) and carbonyl groups (C=O near 165–170 ppm) .

- Mass Spectrometry (ESI-MS or HR-MS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₀N₄O₂: 259.08 g/mol) .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and tetrazole ring vibrations (N=N at ~1450 cm⁻¹) .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The compound is sensitive to moisture and light. Store at 2–8°C in inert, anhydrous conditions (e.g., argon atmosphere). Stability tests via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify decomposition pathways (e.g., hydrolysis of the tetrazole or amide bond) .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against receptors like nicotinic acetylcholine receptors (nAChRs), using crystal structures from the PDB. Validate predictions with in vitro assays (e.g., radioligand binding for α7 nAChR subtypes) . QSAR models based on tetrazole-containing analogs (e.g., azimsulfuron derivatives) can further refine activity predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from varying assay pH or solvent systems (DMSO vs. aqueous buffers). Meta-analysis of structurally related compounds (e.g., benzofuran carboxamides with tetrazole substituents) can identify trends in structure-activity relationships .

Q. How does the compound’s environmental fate compare to agrochemical analogs like azimsulfuron?

- Methodological Answer : Conduct soil/water degradation studies using LC-MS/MS to track metabolites. Compare hydrolysis rates (tetrazole ring stability at pH 5–9) and photolysis pathways. Computational tools (e.g., EPI Suite) estimate persistence (e.g., half-life >60 days in aquatic systems) based on structural similarities to sulfonylurea herbicides .

Q. What crystallographic techniques are optimal for resolving its 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters:

- Data Collection : High-resolution (<1.0 Å) synchrotron data.

- Refinement : Anisotropic displacement parameters for non-H atoms.

- Validation : Check R-factors (R₁ < 0.05) and electron density maps for disorder in the tetrazole ring .

Methodological Notes

- Contradictions Addressed : Synthesis protocols vary (e.g., EDC vs. acyl chloride activation), highlighting flexibility in reaction design.

- Advanced Tools : SHELX for crystallography, AutoDock for docking, and EPI Suite for environmental modeling ensure rigor in experimental and computational workflows.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。